

"2-Bromo-4-nitropyridine N-oxide" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-nitropyridine N-oxide

Cat. No.: B1334475

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-nitropyridine N-oxide**, a key heterocyclic building block in modern organic synthesis. This document details its chemical identity, physical and spectroscopic properties, a representative synthetic protocol, and its primary applications, with a focus on providing actionable data for professionals in research and development.

Chemical Structure and Nomenclature

2-Bromo-4-nitropyridine N-oxide is a substituted pyridine derivative characterized by a bromine atom at the 2-position, a nitro group at the 4-position, and an N-oxide functional group.

IUPAC Name: 2-bromo-4-nitro-1-oxidopyridin-1-ium[1][2]

Chemical Structure:

Caption: Chemical structure of **2-Bromo-4-nitropyridine N-oxide**.

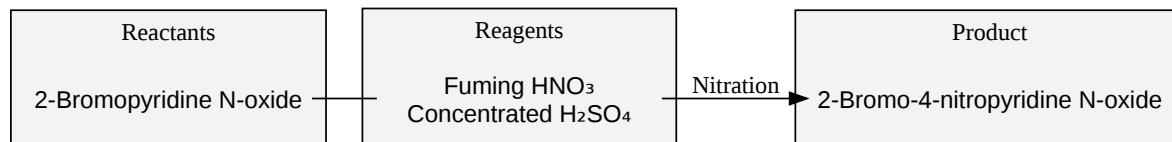
Physicochemical and Spectroscopic Data

The compound is typically a solid, ranging in color from white to light yellow or green, at room temperature.^{[3][4]} It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.^[3]

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	52092-43-0	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₃ BrN ₂ O ₃	[1] [2] [3]
Molecular Weight	218.99 g/mol	[1] [2] [3] [4]
Appearance	White to light yellow solid	[3]
Melting Point	141-148 °C	[3] [4]
Purity	≥ 98% (by HPLC)	[3]
SMILES	[O-]--INVALID-LINK--c1cc-- INVALID-LINK--c(Br)c1	
InChIKey	IRBDHXCXCSFNEQ- UHFFFAOYSA-N	

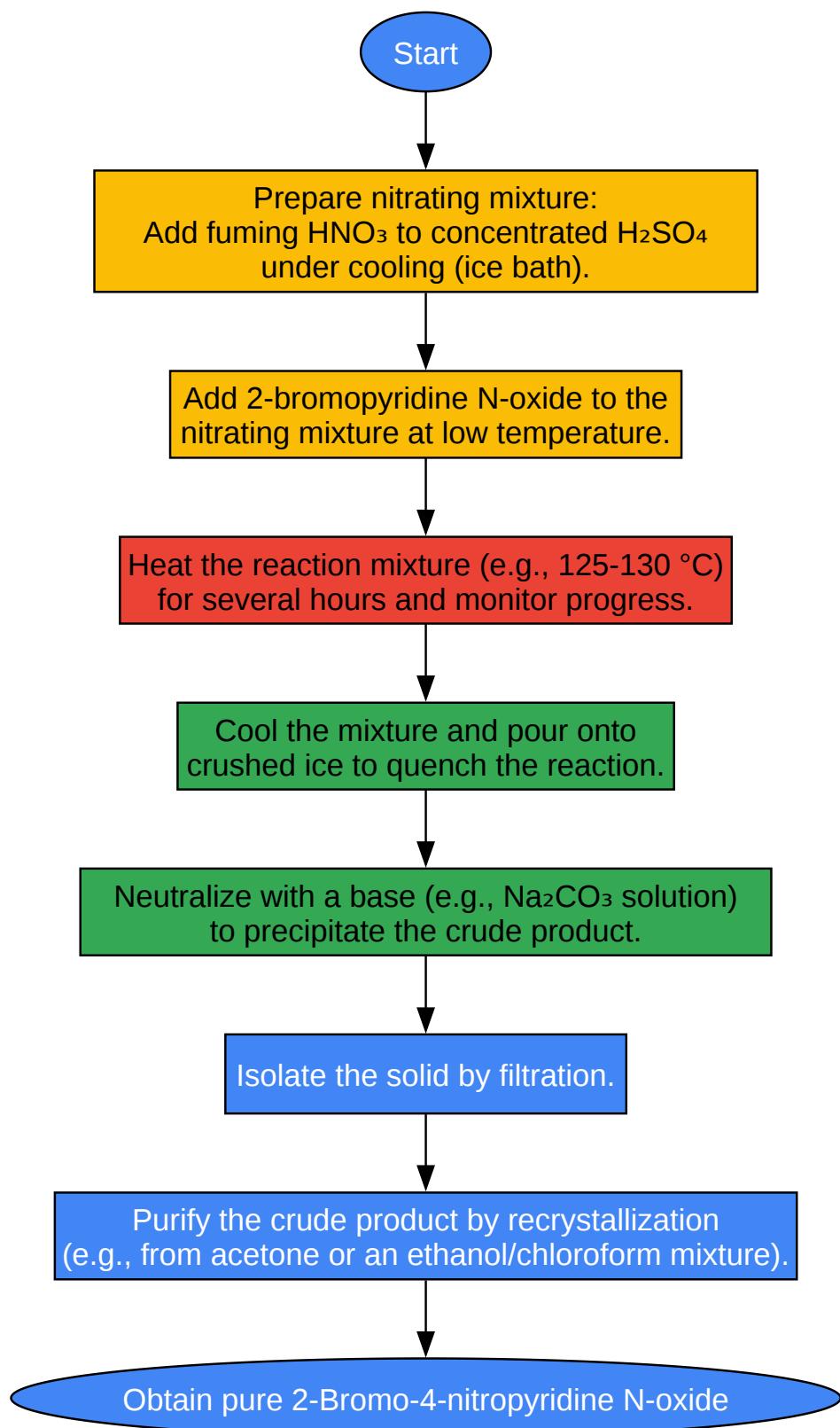
Table 2: Spectroscopic Data


Spectrum Type	Data	Source(s)
¹ H NMR	(400 MHz, CDCl ₃) δ 8.69 (s, 1H), 8.51-8.40 (m, 1H), 8.07 (t, J=6.4Hz, 1H)	[5]
IR, Raman, MS	Spectral data available.	[1] [6]

Synthesis Protocol

The synthesis of **2-Bromo-4-nitropyridine N-oxide** is typically achieved through the nitration of 2-bromopyridine N-oxide. The following is a representative experimental protocol adapted

from established chemical literature.


Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Bromo-4-nitropyridine N-oxide** via nitration.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Bromo-4-nitropyridine N-oxide**.

Detailed Methodology:

- Preparation of Nitrating Acid: In a flask suitable for strong acids, fuming nitric acid is slowly added to concentrated sulfuric acid with constant stirring and cooling in an ice bath to maintain a low temperature.
- Reaction: 2-Bromopyridine N-oxide is carefully added in portions to the prepared nitrating acid, ensuring the temperature of the mixture is kept low during the addition.
- Heating: The reaction mixture is then heated, for instance, to 125-130 °C, for a duration of 2-3 hours to ensure the reaction proceeds to completion.^[7] The progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto a significant volume of crushed ice.
- Neutralization and Precipitation: The acidic solution is carefully neutralized with a saturated aqueous solution of a base, such as sodium carbonate, until a pH of 7-8 is achieved. This causes the product to precipitate out of the solution.
- Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration. The crude product can then be purified, typically by recrystallization from a suitable solvent like acetone or a mixture of chloroform and ethanol, to yield the pure **2-Bromo-4-nitropyridine N-oxide**.^{[7][8]}

Applications in Research and Development

2-Bromo-4-nitropyridine N-oxide is a valuable intermediate in organic synthesis due to its reactive sites. The bromine atom and the nitro group are both susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes it a key component in the synthesis of:

- Pharmaceuticals: It is used in the development of new drug candidates. Its chemical properties can be leveraged to create novel compounds with potential biological activity.^[3]
- Agrochemicals: The compound serves as a precursor for creating effective pest control agents.^[3]

- Material Science: It is explored for its potential in developing new materials, such as specialized polymers and coatings.[3]

The ability to perform selective substitutions at the 2 and 4 positions makes this reagent a powerful tool for building molecular complexity and accessing diverse chemical libraries for screening in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-bromo-4-nitropyridine N-oxide [stenutz.eu]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. 2-Bromo-4-nitropyridine 1-oxide(52092-43-0) 1H NMR [m.chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["2-Bromo-4-nitropyridine N-oxide" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334475#2-bromo-4-nitropyridine-n-oxide-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com